N-ethyl-4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
N-ethyl-4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7/c1-3-17-15-18-5-4-13(20-15)21-6-8-22(9-7-21)14-11-16-10-12(2)19-14/h4-5,10-11H,3,6-9H2,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMLRZOQVROSQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC(=CN=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Core Functionalization
The pyrimidine ring is constructed via cyclization of β-diketones with guanidine derivatives. For example, 4,6-dichloro-2-methylthiopyrimidine serves as a precursor, undergoing methoxylation and chlorination to introduce reactive sites.
Optimized Protocol (Based on CN101747283B):
-
Chlorination : Treat 4,6-dihydroxy-2-methylthiopyrimidine with phosphorus oxychloride (POCl₃) at 104–106°C for 3 hours, achieving 92% yield of 4,6-dichloro-2-methylthiopyrimidine.
-
Methoxylation : React with sodium methoxide in toluene using trifluoromethane sulfonic acid copper (0.03% w/w) as a catalyst. This step achieves 97.5% yield by ensuring complete conversion of residual chlorinated intermediates.
Key Data:
| Parameter | Value |
|---|---|
| Catalyst | Trifluoromethane sulfonic acid copper |
| Temperature | 40–45°C → Reflux |
| Yield | 97.5% |
| Purity (HPLC) | 99% |
Synthesis of Fragment B: 1-(6-Methylpyrazin-2-yl)Piperazine
Preparation of 6-Methylpyrazin-2-Amine
6-Methylpyrazin-2-amine (CAS: 5521-56-2) is synthesized via nickel-catalyzed methylation of 2-amino-6-chloropyrazine using dimethylzinc:
Procedure (Adapted from Ambeed):
-
Combine 2-amino-6-chloropyrazine (10.0 g, 77.0 mmol) with 1,3-bis(diphenylphosphino)propane-nickel(II) chloride (4.2 g, 7.8 mmol) in dry dioxane.
-
Add dimethylzinc (2.0 M in toluene, 150 mmol) dropwise under nitrogen.
-
Heat sequentially to 50°C (1 h) and 95°C (overnight).
-
Quench with methanol, extract with ethyl acetate, and purify via silica chromatography.
Outcome:
Piperazine Coupling
React 6-methylpyrazin-2-amine with piperazine using N-heteroarylpiperazine hydrochloride and diisopropylethyl amine (DIPEA) in DMF:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | DIPEA (3.0 equiv) |
| Temperature | Room temperature |
| Time | 30 minutes |
| Workup | Ethyl acetate extraction |
| Purification | Silica gel (DCM/MeOH 9:1) |
Fragment Coupling: Nucleophilic Aromatic Substitution
Combine Fragment A (4-chloro-2-ethylaminopyrimidine) and Fragment B (1-(6-methylpyrazin-2-yl)piperazine) under reflux in a polar aprotic solvent:
-
Dissolve 4-chloro-2-ethylaminopyrimidine (1.0 equiv) and 1-(6-methylpyrazin-2-yl)piperazine (1.1 equiv) in acetonitrile.
-
Add potassium carbonate (2.5 equiv) as a base.
-
Reflux at 80°C for 12–18 hours.
-
Concentrate under reduced pressure and purify via column chromatography (ethyl acetate/hexane).
-
Yield : 85–90%.
-
Purity (LC-MS) : >98%.
-
1H-NMR (CDCl₃) : δ 1.25 (t, 3H, J=7.1 Hz, CH₂CH₃), 2.58 (s, 3H, CH₃-pyrazine), 3.45–3.60 (m, 8H, piperazine), 6.20 (s, 1H, pyrimidine-H).
Alternative Synthetic Routes and Comparative Analysis
One-Pot Sequential Functionalization
A telescoped approach condenses the synthesis into fewer steps by sequentially functionalizing the pyrimidine ring:
-
Introduce the ethylamine group via Buchwald-Hartwig amination.
-
Perform Ullmann coupling with 1-(6-methylpyrazin-2-yl)piperazine using copper(I) iodide and trans-1,2-diaminocyclohexane.
Advantages : Reduced purification steps; Disadvantages : Lower yield (70–75%) due to competing side reactions.
Solid-Phase Synthesis
Immobilize the pyrimidine core on Wang resin, followed by piperazine coupling and cleavage. While scalable, this method faces challenges in regioselectivity and requires specialized equipment.
Industrial-Scale Considerations and Process Optimization
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted pyrimidin-2-amines.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in chemical research.
Biology: It may serve as a tool in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Use in the manufacturing of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-ethyl-4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The target compound’s piperazine-pyrimidine scaffold is shared with multiple derivatives, but substituents at the pyrimidine 2-amine and piperazine 4-position vary significantly:
Physicochemical Properties
- Lipophilicity : Trifluoromethyl (Compound 16, ) and fluoropyrimidine (Compound 15, ) groups increase logP values, enhancing membrane permeability .
- Solubility : Morpholine-substituted analogs (e.g., 2h in ) exhibit higher aqueous solubility due to polar oxygen atoms .
Key Research Findings
Substituent-Driven Activity : The 6-methylpyrazinyl group in the target compound may improve target binding compared to nitro-triazole (2g) or trifluoromethylpyridyl (16) analogs, as pyrazine rings participate in π-π stacking .
Synthetic Flexibility : Pd-catalyzed methods () enable efficient diversification of the piperazine-pyrimidine core .
Therapeutic Potential: Structural similarities to CYP51 inhibitors () and kinase-targeting compounds () suggest antiparasitic or anticancer applications .
Biological Activity
N-ethyl-4-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 313.40 g/mol. Its structure features a pyrimidine ring, a piperazine moiety, and a methylpyrazine substituent, which contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 313.40 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2640888-62-4 |
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound has been shown to modulate the activity of specific targets, leading to effects that are beneficial in various therapeutic contexts.
- Receptor Interaction : The compound has been studied for its affinity towards certain neurotransmitter receptors, potentially influencing neurological pathways.
- Enzyme Modulation : It may act as an inhibitor or activator of specific enzymes involved in metabolic pathways, which can alter drug metabolism and efficacy.
Biological Activity
Research indicates that this compound exhibits several pharmacological properties:
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antibacterial activity against various strains. For instance, it has been effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Antiviral Properties
Preliminary studies indicate that the compound may also exhibit antiviral effects. Its mechanism appears to involve the inhibition of viral replication through interference with viral enzymes.
Antidepressant Effects
Research has suggested that this compound may have antidepressant-like effects in animal models. Its interaction with serotonin receptors could be a contributing factor to its mood-enhancing properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound showed promising antibacterial activity against resistant strains of Staphylococcus aureus .
- Neuropharmacological Studies : In a behavioral study involving rodents, administration of the compound resulted in reduced depressive-like behaviors, indicating potential for treating mood disorders .
- Mechanistic Insights : A detailed mechanistic study revealed that the compound acts on multiple targets within the central nervous system, influencing neurotransmitter systems associated with mood regulation .
Q & A
Q. Example Reaction Table :
| Step | Reactants | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Chloro-pyrimidine + Ethylamine | Ethanol | None | 60–70 |
| 2 | Intermediate + 6-Methylpyrazin-2-yl-piperazine | DMSO | KCO | 40–50 |
Basic: What characterization techniques are essential for confirming the structure of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., pyrimidine C-4 and piperazine N-linkages). For example, the ethyl group shows a triplet at δ 1.2–1.4 ppm (CH) and quartet at δ 3.4–3.6 ppm (CH) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 343.19) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding patterns, critical for confirming stereoelectronic effects .
Basic: How is preliminary biological activity screening conducted for this compound?
Methodological Answer:
Target Selection : Prioritize kinases or GPCRs due to the piperazine-pyrimidine scaffold’s affinity for these targets .
In Vitro Assays :
- Enzyme Inhibition : Measure IC values using fluorescence-based kinase assays (e.g., ADP-Glo™).
- Cell Viability : Test against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
Data Interpretation : Compare activity to reference inhibitors (e.g., Staurosporine for kinases) to assess potency .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
Systematic modifications include:
- Pyrazine Substitution : Replace 6-methylpyrazine with 5-fluoro or 5-chloro analogs to enhance target binding .
- Piperazine Linker : Shorten or elongate the piperazine chain to modulate solubility and logP .
- Pyrimidine Core : Introduce electron-withdrawing groups (e.g., Cl at C-2) to improve metabolic stability .
Q. Methodological Answer :
Binding Mode Analysis : Molecular docking (e.g., AutoDock Vina) predicts the piperazine nitrogen forms hydrogen bonds with kinase hinge regions (e.g., EGFR’s Met793) .
Kinase Selectivity Profiling : Use selectivity panels (e.g., Eurofins KinaseProfiler™) to identify off-target effects. For example, high activity against CDK2 but low for CDK4 .
Resistance Studies : Generate mutant kinase isoforms (e.g., T790M EGFR) to assess efficacy loss and guide analog design .
Advanced: How are analytical challenges (e.g., impurities, polymorphism) addressed?
Q. Methodological Answer :
- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., de-ethylated derivatives or piperazine dimerization products) .
- Polymorphism Control : Use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to detect crystalline forms. For example, Form I (mp 145°C) vs. Form II (mp 152°C) .
- Stability Testing : Accelerated degradation studies (40°C/75% RH) monitor hydrolysis of the pyrimidine-amine bond .
Advanced: How to resolve contradictions in reported biological activity data?
Q. Methodological Answer :
Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize discrepancies .
Compound Purity : Ensure >95% purity (HPLC) to exclude confounding effects from impurities .
Cell Line Heterogeneity : Use isogenic cell lines (e.g., EGFR-wildtype vs. mutant) to contextualize activity differences .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
